Methyl[1-(pyridin-4-yl)propyl]amine
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Description
Scientific Research Applications
Catalytic Applications
- Group 10 metal aminopyridinato complexes, including analogs of Methyl[1-(pyridin-4-yl)propyl]amine, have been synthesized and applied as catalysts in aryl-Cl activation and polymerization processes. These complexes exhibit remarkable activity in Suzuki cross-coupling reactions and polymerization of silanes, demonstrating their potential in organic synthesis and materials science (Deeken et al., 2006).
Sensor Development
- Novel fluorescent dyes based on aminopyridine frameworks have been developed for the detection of small inorganic cations. These compounds, incorporating elements of this compound structure, act as sensors through electron transfer mechanisms, highlighting their application in analytical chemistry (Mac et al., 2010).
Supramolecular Chemistry
- The reactivity of rhenium tricarbonyl complexes with thymidine and uridine derivatives, modified with bis(pyridin-2-ylmethyl)amine groups, has been explored for potential applications in medicinal chemistry and imaging. These studies provide insights into the design of novel complexes for therapeutic and diagnostic purposes (Wei et al., 2005).
Material Science
- Doping effects of aminopyridine analogous, including derivatives of this compound, in quasi-solid polymer electrolytes for dye-sensitized solar cells (DSSCs) have been investigated. These dopants enhance ionic conductivity and photovoltaic performance, offering new pathways for the development of efficient and durable solar cells (Vekariya et al., 2018).
Properties
IUPAC Name |
N-methyl-1-pyridin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-9(10-2)8-4-6-11-7-5-8/h4-7,9-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCJGPTBIGJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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